molecular formula C20H20N2O4S B12146159 (E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

(E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B12146159
M. Wt: 384.5 g/mol
InChI Key: PFNFFNUHDSAQTP-GZTJUZNOSA-N
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Description

(E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a benzylidene group, and a tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-(m-tolylamino)thiazol-4(5H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

(E)-2-(m-tolylamino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    Thiazole orange: A fluorescent dye used in nucleic acid staining.

    Thiazolidinediones: A class of compounds used as antidiabetic agents.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O4S/c1-12-6-5-7-14(8-12)21-20-22-19(23)17(27-20)11-13-9-15(24-2)18(26-4)16(10-13)25-3/h5-11H,1-4H3,(H,21,22,23)/b17-11+

InChI Key

PFNFFNUHDSAQTP-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2

Origin of Product

United States

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